molecular formula C22H23N5O4 B2625299 2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 941936-76-1

2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No. B2625299
CAS RN: 941936-76-1
M. Wt: 421.457
InChI Key: GYHFCBSKUCLQET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a tolyl group, which is a functional group related to toluene . They have the general formula CH3C6H4−R, where the change of the relative position of the methyl and the R substituent on the aromatic ring can generate three possible structural isomers 1,2 (ortho), 1,3 (meta), and 1,4 (para) .


Synthesis Analysis

The functionalization to include tolyl groups into compounds is often done by Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions . Tolyl sulfonates are excellent leaving groups in nucleophilic substitutions, for this reason, they are commonly generated as intermediaries to activate alcohols .


Molecular Structure Analysis

The tolyl group is an aryl group which is commonly found in the structure of diverse chemical compounds . They are considered nonpolar and hydrophobic groups .


Chemical Reactions Analysis

Tolyl groups are involved in various chemical reactions. For instance, tolyl sulfonates are excellent leaving groups in nucleophilic substitutions .

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating anti-inflammatory and analgesic properties, showcases the potential of structurally complex molecules for therapeutic applications. These compounds, including various triazine derivatives, were evaluated for their COX-1/COX-2 inhibitory activities, showing significant potential in analgesic and anti-inflammatory treatments (Abu‐Hashem et al., 2020).

Anticancer and Antimicrobial Applications

Research into N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides revealed in vitro anticancer activity against non-small cell lung and CNS cancer cell lines, indicating the promise of triazine derivatives in oncology (Berest et al., 2011).

Insecticidal Properties

The development of heterocycles incorporating a thiadiazole moiety for use against the cotton leafworm, Spodoptera littoralis, exemplifies the application of triazine derivatives in agriculture. These compounds were synthesized and evaluated for their insecticidal efficacy, contributing to pest management strategies (Fadda et al., 2017).

Antimicrobial and Antifungal Effects

The creation of new heterocycles incorporating the pyrazolopyridine moiety, which demonstrated antimicrobial activities, highlights the versatility of triazine derivatives in combating microbial infections. These compounds were synthesized and tested against various pathogens, showing potential as new antimicrobial agents (Abu-Melha, 2013).

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[8-(4-methylphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4/c1-3-31-18-10-6-16(7-11-18)23-19(28)14-27-21(30)20(29)26-13-12-25(22(26)24-27)17-8-4-15(2)5-9-17/h4-11H,3,12-14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHFCBSKUCLQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.